molecular formula C22H17F3N2O2S B14148024 2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid CAS No. 857259-98-4

2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid

Cat. No.: B14148024
CAS No.: 857259-98-4
M. Wt: 430.4 g/mol
InChI Key: ABAXMFLJEPTOAW-UHFFFAOYSA-N
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Description

2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid is a complex organic compound known for its diverse biological activities It is a synthetic molecule that combines several functional groups, including a thiazole ring, an indole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid involves multiple steps, starting with the preparation of the thiazole and indole intermediates. The thiazole ring can be synthesized through the reaction of thioamides with α-haloketones under acidic conditions . The indole ring is typically formed via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to act as a peroxisome proliferator-activated receptor agonist, which plays a role in regulating inflammation and metabolic processes . It can also modulate the activity of enzymes and receptors involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for drug development .

Properties

CAS No.

857259-98-4

Molecular Formula

C22H17F3N2O2S

Molecular Weight

430.4 g/mol

IUPAC Name

2-[1-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]indol-5-yl]acetic acid

InChI

InChI=1S/C22H17F3N2O2S/c1-13-19(30-21(26-13)15-3-5-17(6-4-15)22(23,24)25)12-27-9-8-16-10-14(11-20(28)29)2-7-18(16)27/h2-10H,11-12H2,1H3,(H,28,29)

InChI Key

ABAXMFLJEPTOAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CN3C=CC4=C3C=CC(=C4)CC(=O)O

Origin of Product

United States

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